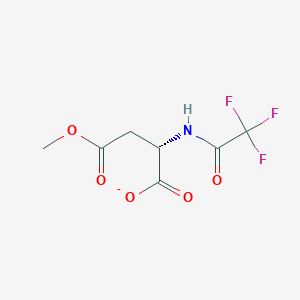
Naphthalene, 2,6-dimethoxy-1-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 2,6-dimethoxy-1-nitro- is an organic compound derived from naphthalene, which consists of two fused benzene rings. This compound is characterized by the presence of two methoxy groups (-OCH3) at the 2 and 6 positions and a nitro group (-NO2) at the 1 position on the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 2,6-dimethoxy-1-nitro- typically involves the nitration of 2,6-dimethoxynaphthalene. The process begins with the methylation of 2,6-dihydroxynaphthalene using dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction is carried out in a medium of petroleum ether and NaOH aqueous solution, with sodium hydrosulfite added to prevent oxidation . The resulting 2,6-dimethoxynaphthalene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield naphthalene, 2,6-dimethoxy-1-nitro-.
Industrial Production Methods
Industrial production of naphthalene, 2,6-dimethoxy-1-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of phase transfer catalysts, such as quaternary ammonium salts, can enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
Naphthalene, 2,6-dimethoxy-1-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the methoxy groups are electron-donating, which can activate the ring towards EAS at specific positions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with palladium catalyst or metal hydrides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,6-dimethoxy-1-aminonaphthalene.
Oxidation: 2,6-dimethoxy-1,4-naphthoquinone.
科学的研究の応用
Naphthalene, 2,6-dimethoxy-1-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of naphthalene, 2,6-dimethoxy-1-nitro- involves its interaction with molecular targets through electrophilic aromatic substitution and redox reactions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
類似化合物との比較
Similar Compounds
2,6-Dimethoxynaphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,7-Dimethoxynaphthalene: Similar structure but with methoxy groups at different positions, leading to different reactivity and applications.
1-Nitronaphthalene: Contains a nitro group but lacks methoxy groups, resulting in different chemical and biological properties.
Uniqueness
Naphthalene, 2,6-dimethoxy-1-nitro- is unique due to the combination of electron-donating methoxy groups and an electron-withdrawing nitro group on the naphthalene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
特性
CAS番号 |
39077-18-4 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
2,6-dimethoxy-1-nitronaphthalene |
InChI |
InChI=1S/C12H11NO4/c1-16-9-4-5-10-8(7-9)3-6-11(17-2)12(10)13(14)15/h3-7H,1-2H3 |
InChIキー |
GGJRYBJPEQHCMK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


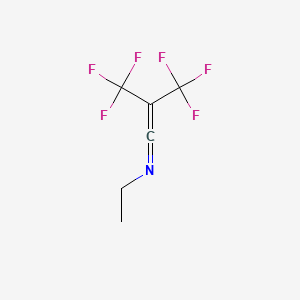
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
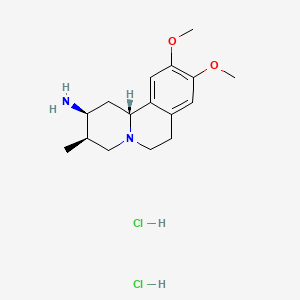
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
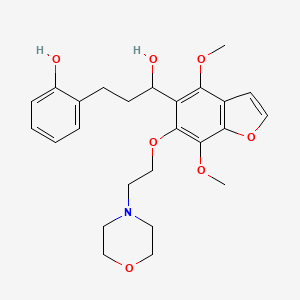
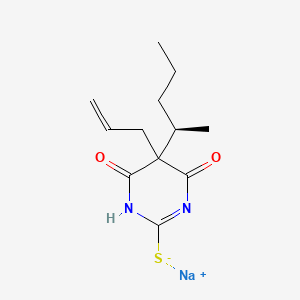
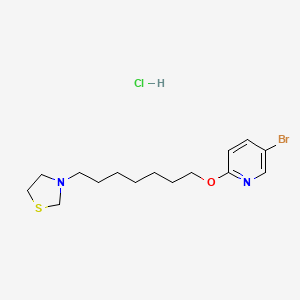

![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)




